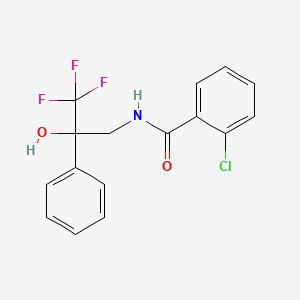

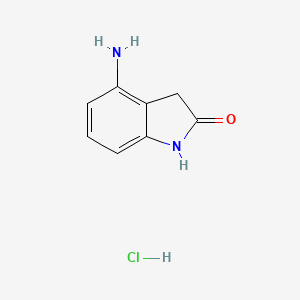

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with chloro and amide groups have been synthesized and characterized, which can provide insights into the potential properties and behaviors of the compound . For instance, compounds with chloro substituents and benzamide structures have been synthesized and analyzed using various techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectroscopy, as well as computational methods like DFT calculations .

Synthesis Analysis

The synthesis of related chloro-benzamide compounds typically involves the reaction of appropriate benzoyl chlorides with amines or other nitrogen-containing nucleophiles. For example, 2-chloro-N-(diethylcarbamothioyl)benzamide was synthesized and characterized by elemental analysis and IR spectroscopy . Similarly, other chloro-benzamide derivatives have been synthesized and their structures determined by X-ray single-crystal diffraction . These methods could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of chloro-benzamide derivatives has been extensively studied using X-ray diffraction and computational methods. For instance, the crystal and molecular structure of 2-chloro-N-(diethylcarbamothioyl)benzamide was determined from single crystal X-ray diffraction data . Computational methods such as Hartree-Fock and density functional methods have been used to calculate the geometric parameters and vibrational frequencies, which are then compared to experimental data . These techniques could be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, chloro-benzamide compounds are known to participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions due to the presence of the chloro group, or they can be involved in the formation of coordination compounds with metal ions . The amide group can also participate in hydrogen bonding, which can affect the compound's reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-benzamide derivatives can be inferred from spectroscopic studies and thermal analysis. For example, the vibrational spectra of these compounds have been studied using IR spectroscopy, and their thermal stability has been assessed using thermal analysis . The electronic properties, such as excitation energies and dipole moments, have been computed using TDDFT-B3LYP methodology . These studies provide a foundation for understanding the properties of this compound, which may exhibit similar characteristics due to the presence of analogous functional groups.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Compounds with structural similarities to 2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide have been synthesized and characterized to explore their properties. The synthesis techniques often involve complex chemical reactions aiming at introducing specific functional groups to achieve desired chemical and physical properties. For example, the synthesis of novel thiourea derivatives and their spectroscopic properties have been extensively studied, demonstrating significant potential for applications in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Additionally, the synthesis and characterization of compounds through reactions such as C–N and C–O couplings have led to the development of arylbenzoxazole derivatives, highlighting the versatility of benzamide derivatives in synthetic chemistry (Miao et al., 2015).

Photophysical and Biological Applications

The investigation into the photophysical properties of benzamide derivatives has opened avenues for applications in photostability and as probes in NIR (Near-Infrared) applications. Studies have shown that modifications to the amine positions in benzo[a]phenoxazinium chlorides, similar in structure to the compound of interest, can significantly impact their photophysical behavior and photostability, suggesting applications in biological imaging and as photostable probes in various environments (Raju et al., 2016).

Material Science and Polymer Research

In the field of material science, benzamide derivatives have been utilized in the synthesis of polyamides with unique properties. For example, the synthesis and characterization of polyamides derived from α, α'-Bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-Diisopropylbenzene have demonstrated the potential for creating materials with high solubility and thermal stability, which could be relevant for applications in high-performance polymers and coatings (Liaw et al., 2002).

Propriétés

IUPAC Name |

2-chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO2/c17-13-9-5-4-8-12(13)14(22)21-10-15(23,16(18,19)20)11-6-2-1-3-7-11/h1-9,23H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAVBIWFWUZRLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)

![N-(4-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3008505.png)

![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)

![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)

![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)

![6-tert-butyl-8-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3008520.png)

![8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3008521.png)

![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)

![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)

![3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3008526.png)